N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(o-tolyloxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(o-tolyloxy)acetamide, also known as EOTA, is a chemical compound that has garnered attention in the scientific research community due to its potential applications in medicinal chemistry. EOTA has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for further study.
Mechanism of Action
Target of Action
The primary targets of F2266-0099 are the Sodium-Glucose co-transporters 1 and 2 (SGLT1/2) . These transporters play a crucial role in glucose absorption in the intestine (SGLT1) and reabsorption in the kidney (SGLT2).
Mode of Action
F2266-0099 is a potent inhibitor of both SGLT1 and SGLT2 . It inhibits renal SGLT2, leading to a significant excretion of glucose in the urine . This is similar to the action of other SGLT2 selective inhibitors. Additionally, F2266-0099 inhibits intestinal SGLT1, which delays glucose absorption and reduces postprandial glucose .
Biochemical Pathways
By inhibiting SGLT1 and SGLT2, F2266-0099 affects the glucose absorption and reabsorption pathways. This leads to a decrease in blood glucose levels, which can be beneficial in the management of diabetes mellitus .
Result of Action
The inhibition of SGLT1 and SGLT2 by F2266-0099 leads to a decrease in blood glucose levels . This makes it a potential therapeutic agent for improving glycemic control in type 1 diabetes mellitus (T1DM) .
Advantages and Limitations for Lab Experiments
One advantage of using N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(o-tolyloxy)acetamide in lab experiments is its wide range of potential applications. Its ability to inhibit COX-2 and certain protein kinases makes it a promising candidate for the development of new drugs for a variety of conditions. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to predict its effects in different contexts.
Future Directions
There are several potential future directions for research on N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(o-tolyloxy)acetamide. One area of interest is its potential as an anti-cancer agent. Further studies could investigate its effects on different types of cancer cells and explore its potential as a treatment for cancer. Additionally, more research is needed to fully understand its mechanism of action and to identify other potential targets for drug development. Finally, studies could investigate the potential use of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(o-tolyloxy)acetamide as an antibiotic or antifungal agent, which could help address the growing problem of antibiotic resistance.
Synthesis Methods
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(o-tolyloxy)acetamide can be synthesized through a multi-step process involving the reaction of various chemical reagents. One commonly used method involves the reaction of 2-hydroxyethylamine with o-tolyl chloroformate to produce the intermediate compound, which is then reacted with 6-acetyl-1-tetralone to yield N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(o-tolyloxy)acetamide.
Scientific Research Applications
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(o-tolyloxy)acetamide has been studied for its potential applications in medicinal chemistry, particularly in the development of new drugs. It has been found to exhibit activity against certain types of cancer cells, as well as antimicrobial and antifungal properties. Additionally, N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(o-tolyloxy)acetamide has been shown to have potential as an anti-inflammatory agent.
properties
IUPAC Name |
N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-(2-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-3-22-17-10-9-16(12-15(17)8-11-20(22)24)21-19(23)13-25-18-7-5-4-6-14(18)2/h4-7,9-10,12H,3,8,11,13H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IORGTAKBSBCLID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)COC3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(o-tolyloxy)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.